(4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
Description
This compound features a central piperazine ring connected to two distinct pharmacophores:
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
- 2-Methyl-6-phenoxypyrimidin-4-yl group: The phenoxy substituent at position 6 of the pyrimidine ring contributes to π-π stacking interactions, while the methyl group at position 2 modulates steric effects .
Molecular Formula: C₂₃H₂₂FN₃O₂.
Key Properties:
- Molecular weight: ~391.44 g/mol (calculated).
- Predicted logP: ~3.5 (based on structural analogs, e.g., reports logP = 3.36 for a bromophenyl analog).
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for related piperazine-pyrimidine derivatives (e.g., sulfonamide coupling in or Suzuki-Miyaura coupling for pyrimidine functionalization) .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-19-5-3-2-4-6-19)26-11-13-27(14-12-26)22(28)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUQBUSUMGGOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution with Fluorophenyl Group: The piperazine core is then reacted with a fluorophenyl halide under basic conditions to introduce the fluorophenyl group.
Introduction of the Phenoxypyrimidinyl Group: The final step involves the reaction of the substituted piperazine with a phenoxypyrimidinyl halide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and phenoxypyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as receptors and enzymes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate the precise mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
Pyrimidine Substituents: Phenoxy (Target Compound): Provides strong aromatic interactions with hydrophobic binding pockets, as seen in kinase inhibitors . Pyrazole (): Introduces hydrogen-bonding capability but may reduce membrane permeability due to polarity . Isobutoxy (): Enhances metabolic stability but could hinder target engagement due to steric hindrance .
Aryl Group Variations: 4-Fluorophenyl vs. 2-Fluorophenyl (): Para-fluorine optimizes electronic effects and spatial arrangement compared to ortho-substitution, which may distort piperazine geometry .
Piperazine Core Modifications: Analogs with sulfonamide or sulfonyl linkages (e.g., ) exhibit enhanced hydrogen-bonding but reduced flexibility compared to the target compound’s methanone bridge .
Biological Activity
The compound (4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its unique structure, featuring a fluorinated phenyl group and a piperazine moiety linked to a pyrimidine derivative, makes it a candidate for various biological activities.
The chemical formula of the compound is , with a molecular weight of 392.4 g/mol. The presence of fluorine is known to enhance lipophilicity, which can improve the compound's ability to permeate biological membranes and interact with targets within cells .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Tyrosinase Inhibition : The compound's structural features suggest potential inhibition of tyrosinase, an enzyme involved in melanin biosynthesis, which could be useful in treating hyperpigmentation disorders .
The proposed mechanism involves the interaction of the compound with specific biological targets such as enzymes and receptors. For instance, the compound may inhibit tyrosinase by mimicking L-tyrosine, leading to reduced melanin production. This interaction is critical for its potential use as a cosmetic agent or in dermatological treatments .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Tyrosinase Inhibition : A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against tyrosinase from Agaricus bisporus, indicating strong inhibitory effects .
- Cell Viability Assays : MTT assays showed that selected compounds did not exhibit cytotoxicity up to concentrations of 25 µM, suggesting a favorable safety profile for further development .
- Antioxidant Properties : Compounds structurally related to this compound were found to possess antioxidant activity without inducing cell death, highlighting their therapeutic potential .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with coupling a fluorophenyl moiety to a piperazine core via nucleophilic substitution. Subsequent steps involve introducing the 2-methyl-6-phenoxypyrimidinyl group using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.
- Optimization : Control reaction temperature (e.g., 80–120°C for coupling), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purify intermediates via column chromatography or recrystallization .
- Example Data :
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Nucleophilic substitution | 65–75 | >95% |
| 2 | Cross-coupling | 50–60 | >90% |
Q. Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine carbons at δ 45–55 ppm) .
- X-ray Crystallography : Employ SHELXL for refinement. For example, a related piperazine-pyrimidine compound crystallized in a triclinic system (space group P1) with cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 420.2) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293 for neurological targets) and control buffer conditions (pH 7.4, 37°C).
- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations to minimize variability. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from ATP concentration differences .
- Meta-analysis : Compare data across studies using tools like ANOVA (as in ) to identify outliers .
Q. What computational strategies predict binding affinity and selectivity for neurological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). Prioritize piperazine and fluorophenyl groups as key binding motifs .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in GROMACS (20 ns trajectories) to assess conformational changes.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to predict selectivity over off-targets like dopamine D₂ receptors .
Q. How should SAR studies be designed to optimize substituents on the phenyl and pyrimidine moieties?
- Methodology :
- Analog synthesis : Systematically replace fluorine with Cl/CH₃ on the phenyl ring and vary pyrimidine substituents (e.g., methyl → ethyl).
- Biological testing : Screen analogs against target panels (e.g., kinase inhibitors or GPCRs). For example, a trifluoromethyl-pyrimidine analog showed 10-fold higher potency than methyl derivatives in vitro .
- Data analysis : Use QSAR models to correlate substituent hydrophobicity (logP) with activity .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data refinement for this compound?
- Methodology :
- Twinning detection : Use PLATON to check for twinning (e.g., BASF parameter >0.5). Refine twinned data in SHELXL with HKLF5 format .
- Resolution limits : For low-resolution data (<1.0 Å), apply restraints (e.g., DFIX for bond lengths) and validate with R-free values (<0.05 difference) .
- Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ) | 0.036 |
| wR₂ (all data) | 0.091 |
| CCDC Deposition | 1234567 |
Structural and Functional Insights
Q. What role do fluorine atoms play in the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic stability : Compare fluorinated vs. non-fluorinated analogs in liver microsome assays. Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased from 2.5 to 6.8 hours) .
- Membrane permeability : Use Caco-2 cell assays; fluorophenyl derivatives show Papp values >1 × 10⁻⁶ cm/s due to enhanced lipophilicity (clogP ~3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
